2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline

Ciliary motility Nasal decongestant safety Mucociliary clearance

2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline, internationally designated by the INN Coumazoline (free base CAS 37681-00-8), is supplied as the hydrochloride salt under CAS 37795-09-8 with a molecular weight of 264.75 Da. It belongs to the sympathomimetic imidazoline class and is classified by the WHO as an alpha-adrenergic agonist vasoconstrictor, originally developed as a topical nasal decongestant by Labez (France).

Molecular Formula C14H17ClN2O
Molecular Weight 264.75 g/mol
CAS No. 37795-09-8
Cat. No. B13733383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline
CAS37795-09-8
Molecular FormulaC14H17ClN2O
Molecular Weight264.75 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC=CC=C2O1)CC3=NCCN3.Cl
InChIInChI=1S/C14H16N2O.ClH/c1-2-12-11(9-14-15-7-8-16-14)10-5-3-4-6-13(10)17-12;/h3-6H,2,7-9H2,1H3,(H,15,16);1H
InChIKeyYDDYHDKRIBOHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline (CAS 37795-09-8): Compound Identity, Regulatory Status, and Procurement Classification


2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline, internationally designated by the INN Coumazoline (free base CAS 37681-00-8), is supplied as the hydrochloride salt under CAS 37795-09-8 with a molecular weight of 264.75 Da [1]. It belongs to the sympathomimetic imidazoline class and is classified by the WHO as an alpha-adrenergic agonist vasoconstrictor, originally developed as a topical nasal decongestant by Labez (France) [2]. The compound carries a UNII code of TR7Y641235 and is registered in the FDA Global Substance Registration System, confirming its recognized pharmacologic substance status [3]. Its distinguishing structural feature is a 2-ethylbenzofuran core linked via a methylene bridge to a 4,5-dihydro-1H-imidazole ring, setting it apart from other imidazoline decongestants that lack the benzofuran moiety [1].

Why 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline Cannot Be Replaced by Common Imidazoline Decongestants


Although naphazoline, oxymetazoline, xylometazoline, and tetrahydrozoline share the imidazoline pharmacophore and are used interchangeably in over-the-counter decongestant formulations, the 2-ethylbenzofuran substituent in Coumazoline confers distinct physicochemical and pharmacological properties that preclude simple substitution [1]. The benzofuran ring system alters lipophilicity (XLogP3 = 2.1 vs. oxymetazoline XLogP3 ~1.8), hydrogen-bonding capacity, and topological polar surface area (TPSA = 37.5 Ų), which in turn modulate tissue penetration, receptor subtype engagement, and metabolic stability [2]. Experimentally, unlike conventional imidazoline vasoconstrictors that can impair mucociliary clearance, Coumazoline did not influence ciliary motility in the isolated guinea pig trachea model, indicating a functionally meaningful differentiation relevant to topical nasal and ocular safety profiles [3]. These structural and functional differences mean that generic substitution without explicit comparative bioequivalence data risks unpredictable efficacy and tolerability outcomes.

Quantitative Differentiation Evidence for 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline Against Closest Structural and Functional Analogs


Ciliary Motility Preservation vs. Imidazoline Decongestants: A Functional Safety Differentiator for 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline

In the isolated guinea pig trachea model, Coumazoline did not influence ciliary motility, in contrast to the well-documented ciliostatic or ciliotoxic effects of several clinically used imidazoline decongestants including oxymetazoline and xylometazoline [1]. While quantitative ciliary beat frequency (CBF) data for Coumazoline are not reported in the accessed source, the explicit statement of absence of effect constitutes a qualitative functional differentiation that carries procurement relevance for research models requiring vasoconstriction without ciliary impairment [2].

Ciliary motility Nasal decongestant safety Mucociliary clearance

Prolonged In Vivo Vasoconstrictor Duration in Gingival Mucosa: 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline vs. Naphazoline

Intravenous administration of Coumazoline to dogs produced a marked and prolonged drop in gingival mucosa temperature, indicative of sustained local vasoconstriction [1]. While comparative quantitative data for naphazoline, oxymetazoline, or other imidazoline decongestants in the identical gingival mucosa model are not available in the accessed literature, the explicit characterization of the effect as 'prolonged' suggests a duration-of-action profile that may differentiate Coumazoline from shorter-acting imidazoline vasoconstrictors such as naphazoline, which typically exhibits a duration of 4–6 hours in nasal mucosal decongestion [2]. The lack of direct head-to-head quantitative data under identical experimental conditions means this evidence is best categorized as class-level inference.

Vasoconstriction duration Gingival mucosa In vivo pharmacodynamics

Lipophilicity-Driven Tissue Partitioning: 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline vs. Oxymetazoline

Coumazoline exhibits a computed XLogP3 of 2.1 [1], which is higher than the XLogP3 of oxymetazoline (approximately 1.8) [2]. This ~0.3 log unit increase in lipophilicity, conferred by the 2-ethylbenzofuran substituent, predicts enhanced membrane permeability and altered tissue partitioning. The topological polar surface area (TPSA) of Coumazoline is 37.5 Ų compared to 42.5 Ų for oxymetazoline, further supporting superior passive membrane diffusion characteristics for Coumazoline [1]. These computed physicochemical parameters carry direct implications for formulation design and predicted bioavailability.

Lipophilicity LogP Tissue partitioning Drug design

Cutaneous Vasoconstrictor Activity: 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline Slows Dye Diffusion in Rat Skin

In rats, Coumazoline caused slowing of dye diffusion on the skin surface, demonstrating topical vasoconstrictor efficacy in a cutaneous model [1]. This functional readout provides a measurable in vivo pharmacodynamic endpoint that can be compared against other topical vasoconstrictors. While quantitative dye diffusion rates (e.g., mm²/min) for Coumazoline are not available in the accessed source, the model itself is a standardized assay for comparing vasoconstrictor potency, and the positive result establishes baseline activity for this compound [2]. Direct quantitative comparison with, e.g., oxymetazoline or naphazoline in the identical model would require primary experimental data not yet identified in the public domain.

Dermal vasoconstriction Dye diffusion assay Topical formulation

Recommended Research and Industrial Application Scenarios for 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline


Nasal and Respiratory Mucosal Pharmacology: Vasoconstriction Without Ciliary Impairment

Based on the evidence that Coumazoline does not influence ciliary motility in the isolated guinea pig trachea [1], this compound is suited as a research tool for studying vasoconstrictor mechanisms in respiratory epithelium where preservation of mucociliary clearance is critical. It may serve as a reference compound in assays designed to differentiate between vasoconstrictor efficacy and ciliary toxicity among imidazoline derivatives.

Topical Formulation Development Leveraging Elevated Lipophilicity

With an XLogP3 of 2.1 and a TPSA of 37.5 Ų, Coumazoline is more lipophilic than oxymetazoline (XLogP3 ~1.8, TPSA ~42.5 Ų) [2]. This physicochemical profile supports its use in formulation studies aimed at optimizing trans-mucosal or trans-dermal delivery of imidazoline-based vasoconstrictors. Procurement for pre-formulation screening and permeability assays (e.g., Caco-2, PAMPA) is warranted when higher logP is a design criterion.

Benchmarking Prolonged Vasoconstrictor Duration in Mucosal Tissues

The marked and prolonged drop in gingival mucosa temperature observed following intravenous administration in dogs [3] positions Coumazoline as a candidate for experimental models requiring sustained vasoconstriction. Researchers comparing duration-of-action among imidazoline vasoconstrictors can employ Coumazoline as a probe for the structural determinants of prolonged tissue residence time.

Dermatologic Vasoconstrictor Assay Positive Control

Coumazoline's demonstrated efficacy in the rat skin dye diffusion model [3] supports its use as a positive-control vasoconstrictor in dermatologic research. Its unique benzofuran-imidazoline scaffold distinguishes it from phenylethylamine-based controls (e.g., phenylephrine) and other imidazoline controls (e.g., naphazoline), offering structural diversity for pharmacodynamic comparisons.

Quote Request

Request a Quote for 2-((2-Ethylbenzofuran-3-yl)methyl)-2-imidazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.